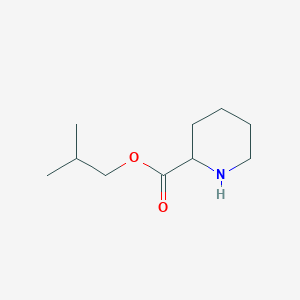

2-Methylpropyl 2-piperidinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2-Metilpropil 2-piperidinocarboxilato generalmente implica la esterificación del ácido 2-piperidinocarboxílico con 2-metilpropanol. Esta reacción suele estar catalizada por un ácido como el ácido sulfúrico o el ácido clorhídrico en condiciones de reflujo. La reacción se puede representar de la siguiente manera:

Ácido 2-piperidinocarboxílico+2-Metilpropanol→2-Metilpropil 2-piperidinocarboxilato+Agua

Métodos de Producción Industrial: En un entorno industrial, la producción de 2-Metilpropil 2-piperidinocarboxilato puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de catalizadores y condiciones de reacción optimizadas, como la temperatura y la presión, son cruciales para garantizar una alta pureza y productividad .

Análisis De Reacciones Químicas

Tipos de Reacciones: El 2-Metilpropil 2-piperidinocarboxilato puede sufrir diversas reacciones químicas, entre ellas:

Oxidación: Este compuesto se puede oxidar para formar los ácidos carboxílicos o cetonas correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en alcoholes o aminas.

Sustitución: Puede participar en reacciones de sustitución nucleófila, en las que el grupo éster es reemplazado por otros grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).

Reducción: Se utilizan normalmente agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4).

Sustitución: Se pueden utilizar nucleófilos como aminas o alcoholes en condiciones básicas o ácidas.

Productos Principales:

Oxidación: Ácidos carboxílicos o cetonas.

Reducción: Alcoholes o aminas.

Sustitución: Diversos derivados de piperidina sustituidos.

Aplicaciones Científicas De Investigación

El 2-Metilpropil 2-piperidinocarboxilato tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de diversos compuestos orgánicos y farmacéuticos.

Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.

Medicina: Sirve como precursor para el desarrollo de fármacos dirigidos a trastornos neurológicos y otras afecciones médicas.

Industria: Se utiliza en la producción de agroquímicos, polímeros y otras sustancias químicas industriales

Mecanismo De Acción

El mecanismo de acción del 2-Metilpropil 2-piperidinocarboxilato implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a receptores o enzimas, modulando su actividad y dando lugar a diversos efectos biológicos. Por ejemplo, puede interactuar con los receptores de neurotransmisores en el sistema nervioso, influyendo en la transmisión de señales y proporcionando potencialmente beneficios terapéuticos .

Compuestos Similares:

Icaridina (Picaridina): Otro derivado de la piperidina utilizado como repelente de insectos.

Piperina: Un alcaloide que se encuentra en la pimienta negra con diversas propiedades farmacológicas.

Piperidinona: Un compuesto relacionado con aplicaciones en síntesis orgánica y desarrollo de fármacos

Singularidad: El 2-Metilpropil 2-piperidinocarboxilato es único debido a su grupo funcional éster específico, que confiere una reactividad química y una actividad biológica distintas. Sus características estructurales lo convierten en un intermedio valioso en la síntesis de moléculas complejas y productos farmacéuticos .

Comparación Con Compuestos Similares

Icaridin (Picaridin): Another piperidine derivative used as an insect repellent.

Piperine: An alkaloid found in black pepper with various pharmacological properties.

Piperidinone: A related compound with applications in organic synthesis and drug development

Uniqueness: 2-Methylpropyl 2-piperidinecarboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. Its structural features make it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals .

Propiedades

Número CAS |

1247097-05-7 |

|---|---|

Fórmula molecular |

C10H19NO2 |

Peso molecular |

185.26 g/mol |

Nombre IUPAC |

2-methylpropyl piperidine-2-carboxylate |

InChI |

InChI=1S/C10H19NO2/c1-8(2)7-13-10(12)9-5-3-4-6-11-9/h8-9,11H,3-7H2,1-2H3 |

Clave InChI |

TWJFDJGUHHOFRU-UHFFFAOYSA-N |

SMILES canónico |

CC(C)COC(=O)C1CCCCN1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.